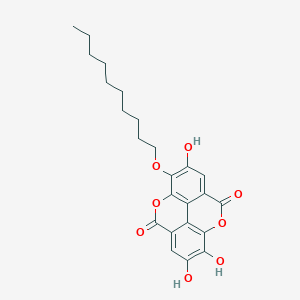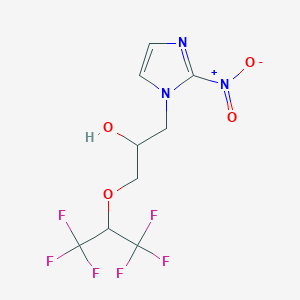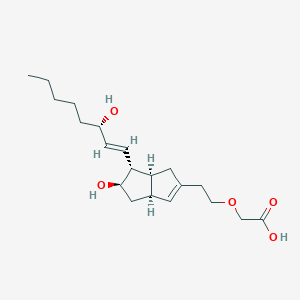
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester, also known as Ro-31-8220, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a protein kinase inhibitor that has been shown to have a wide range of biological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester works by inhibiting the activity of protein kinases, which are enzymes that play a key role in many cellular processes. Specifically, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis.
生化学的および生理学的効果
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
One of the main advantages of Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is its specificity for PKC, which makes it a valuable tool for researchers studying the role of PKC in cellular processes. However, one limitation of Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. One area of research that shows promise is the development of new cancer treatments based on Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. Other potential areas of research include the development of new pain medications and the study of the role of PKC in other cellular processes. Overall, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a valuable tool for researchers in a variety of fields and has the potential to lead to important advances in scientific understanding and medical treatment.
合成法
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinone with 2-(2-aminoethyl)phenol in the presence of a catalyst. This reaction yields Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester as a white crystalline powder.
科学的研究の応用
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the study of cancer. Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
特性
CAS番号 |
110009-12-6 |
|---|---|
製品名 |
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester |
分子式 |
C20H19Br2N3O3 |
分子量 |
509.2 g/mol |
IUPAC名 |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(N-methylanilino)acetate |
InChI |
InChI=1S/C20H19Br2N3O3/c1-13-23-19-16(10-14(21)11-17(19)22)20(27)25(13)8-9-28-18(26)12-24(2)15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3 |
InChIキー |
IRSNNOQZOLGNLH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C)C3=CC=CC=C3 |
正規SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C)C3=CC=CC=C3 |
その他のCAS番号 |
110009-12-6 |
同義語 |
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quina zolinyl)ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




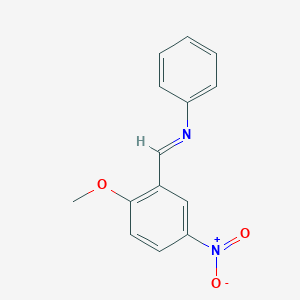
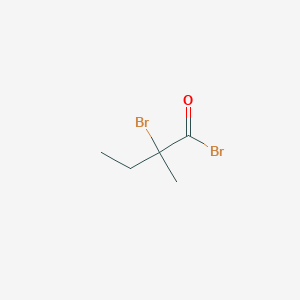
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
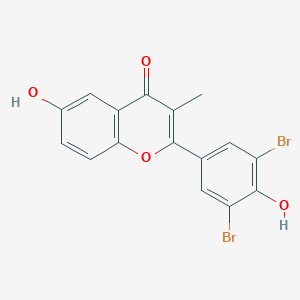
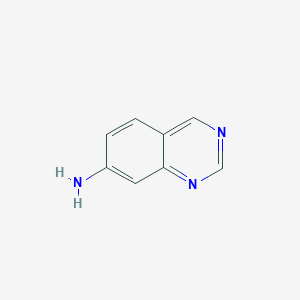
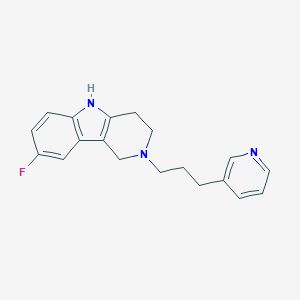
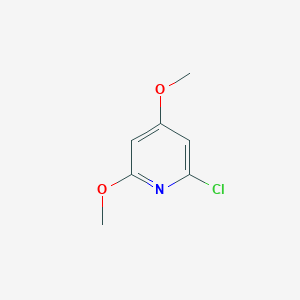
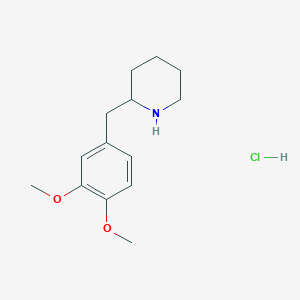
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
